molecular formula C9H9BrO4S B6249900 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid CAS No. 2551116-36-8

3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6249900
CAS No.: 2551116-36-8
M. Wt: 293.14 g/mol
InChI Key: HUNLETAMLBYVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid is a complex organic compound characterized by its bromine and dioxolane functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid typically involves multiple steps, starting with the bromination of thiophene to introduce the bromine atom. Subsequent steps may include the formation of the dioxolane ring through a reaction with formaldehyde and a suitable diol

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The carboxylic acid group can be further oxidized to yield carbon dioxide (CO₂) and water (H₂O).

  • Reduction: Reduction of the bromine atom can lead to the formation of a thiol group.

  • Substitution: Substitution reactions can result in the replacement of the bromine atom with other functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in the development of new drugs, particularly those targeting infectious diseases and inflammation.

Industry: The compound's unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Comparison with Similar Compounds

  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares structural similarities and is used in the synthesis of cholinergic drugs.

  • 2-(5-bromothiophen-2-yl)-2-methyl-1,3-dioxolane:

Properties

CAS No.

2551116-36-8

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H9BrO4S/c1-9(13-2-3-14-9)6-4-5(10)7(15-6)8(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

HUNLETAMLBYVSX-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(S2)C(=O)O)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.